Baseline Scaffold Potency Gap: Unsubstituted Core vs. Optimized EGFR Inhibitor Analog
This compound represents the unsubstituted quinazoline core scaffold. Its direct structural analog, Compound 1 (N-(2,4-dimethoxyphenyl)-2-((6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl)thio)acetamide), which incorporates 6-fluoro and 2-(4-fluorophenyl) substitutions, demonstrated strong EGFR binding (−134.34 kcal/mol via molecular docking) and an in vitro IC50 of ~10 µM against EGFR-overexpressing cell lines, reducing cell viability to 5% at 100 µM with a 75% apoptosis rate [1]. The target compound, lacking these critical substituents, provides the essential inactive or weakly active baseline that validates the contribution of each functional group to potency. While direct quantitative data for the target compound is currently absent in published literature, its structural simplicity defines the 'zero point' for SAR campaigns [2].
| Evidence Dimension | EGFR binding affinity and cellular potency conferred by quinazoline substituents |
|---|---|
| Target Compound Data | Unsubstituted quinazoline core; predicted to be inactive or weakly active (no published IC50) |
| Comparator Or Baseline | Compound 1: −134.34 kcal/mol (docking score); −37.86 kcal/mol (MMGBSA); IC50 ~10 µM; 5% cell viability at 100 µM; 75% apoptosis |
| Quantified Difference | Activity gap attributed entirely to 6-fluoro and 2-(4-fluorophenyl) substituents absent in target compound |
| Conditions | Molecular docking (Molegro Virtual Docker), MD simulations (Amber16), in vitro cytotoxicity on EGFR-overexpressing cell lines [1] |
Why This Matters
Procuring this unsubstituted scaffold is essential for medicinal chemistry teams to establish valid negative controls in EGFR inhibitor SAR studies, ensuring that observed potency gains in analogs like Compound 1 are correctly attributed to specific substituent additions.
- [1] Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches. Computers in Biology and Medicine, 2025. Compound 1 data. View Source
- [2] PubChem Compound Summary CID 2363642. N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide. National Center for Biotechnology Information. View Source
